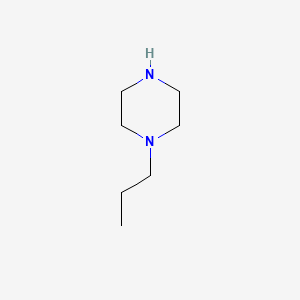

1-Propylpiperazine

Description

Overview of Piperazine (B1678402) Scaffolds in Medicinal Chemistry and Materials Science

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a versatile and privileged scaffold in the development of new chemical entities. nih.govnih.gov Its unique structural and physicochemical properties, including solubility, basicity, and conformational flexibility, have made it a cornerstone in the design of a wide array of functional molecules. tandfonline.comnih.gov

Historical Context and Significance of Piperazine Derivatives

The journey of piperazine derivatives in science began in the early 20th century, with their initial application as an anthelmintic to treat worm infections. wikipedia.orgdrugbank.com This early success paved the way for extensive research into the therapeutic potential of this chemical class. nih.gov Over the decades, the modification of the piperazine core has led to the discovery of compounds with a broad spectrum of pharmacological activities. wisdomlib.org The significance of piperazine derivatives is underscored by their consistent presence in both historical and contemporary drug discovery programs.

Prevalence in Pharmaceutical Agents

The piperazine moiety is a common feature in the molecular structure of many commercially successful drugs. wikipedia.orgresearchgate.net Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. nih.gov Piperazine derivatives have been successfully developed into agents for a multitude of therapeutic areas, demonstrating the scaffold's broad applicability.

| Therapeutic Class | Examples of Drugs |

|---|---|

| Antipsychotics | Fluphenazine, Bifeprunox researchgate.netrsc.org |

| Antidepressants | Amoxapine rsc.org |

| Antihistamines | Cyclizine, Oxatomide rsc.org |

| Antifungals | Itraconazole researchgate.netrsc.org |

| Antibiotics | Ciprofloxacin researchgate.netrsc.org |

| Antivirals (Anti-HIV) | Indinavir researchgate.net |

| Antihypertensives | Prazosin researchgate.net |

Applications Beyond Medicinal Chemistry

The utility of piperazine scaffolds extends beyond the pharmaceutical realm into materials science and industrial applications. They are utilized in the synthesis of polymers, resins, and pesticides. rsc.orgchemeurope.com Furthermore, piperazine and its derivatives are employed as agents for carbon dioxide and hydrogen sulfide (B99878) scrubbing, highlighting their role in environmental technologies. wikipedia.orgnbinno.com They also serve as building blocks in the creation of metal-organic frameworks (MOFs) and as ligands in catalysis. nih.govrsc.org

Justification for Comprehensive Academic Study of 1-Propylpiperazine (B1297305)

While the broader family of piperazine derivatives has been extensively studied, this compound itself represents a specific area where focused academic inquiry can yield significant new insights.

Research Gaps and Current Limitations

Detailed academic research specifically centered on this compound is relatively limited. Much of the existing literature mentions it as an intermediate or a component in the synthesis of more complex molecules. sigmaaldrich.com There is a discernible gap in the comprehensive characterization of its standalone biological activities, reaction kinetics, and potential as a lead compound for novel therapeutic agents. For instance, while derivatives of this compound have been explored as histamine (B1213489) H3 receptor ligands, the intrinsic activity of the parent compound is not as well-defined. sigmaaldrich.com

Potential for Novel Discoveries

A thorough investigation into this compound holds the promise of uncovering novel applications. Systematic screening of its biological properties could reveal unexpected therapeutic activities. For example, slight modifications to the propyl group or the second nitrogen atom of the piperazine ring could lead to compounds with high affinity and selectivity for various biological targets. Research into its coordination chemistry could also lead to the development of new catalysts or functional materials. The exploration of its use in creating dual-acting ligands, such as those targeting both histamine H3 and sigma-1 receptors, could open new avenues for pain therapy. acs.org

Structure

3D Structure

Properties

IUPAC Name |

1-propylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-5-9-6-3-8-4-7-9/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEIDMAURCRVCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944468 | |

| Record name | 1-Propylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50733-94-3, 21867-64-1 | |

| Record name | 1-Propylpiperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050733943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021867641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propylpiperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PROPYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX73B95TJ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 1 Propylpiperazine

Established Synthetic Routes to 1-Propylpiperazine (B1297305) and its Derivatives

The creation of N-substituted piperazines like this compound relies on a set of well-established and innovative chemical reactions. These can be broadly categorized into traditional cyclization methods, modern green chemistry approaches, and specific N-alkylation reactions.

The piperazine (B1678402) ring, the core structure of this compound, has been traditionally synthesized through various cyclization reactions. One common approach involves the reaction of a diamine with a dihalide. For instance, the reaction of ethylenediamine (B42938) with 1,2-dichloroethane (B1671644) can form the piperazine ring, though this method can be inefficient due to polymerization and the formation of side products.

More advanced classical methods offer better control and yields. A palladium-catalyzed cyclization reaction, for example, can couple a propargyl unit with a diamine component to construct the piperazine ring with high regiochemical and stereochemical control. organic-chemistry.org Another established route is the intramolecular hydroamination of substrates prepared from the nucleophilic displacement of cyclic sulfamidates, which are derived from amino acids. organic-chemistry.org Reductive cyclization is also a key strategy; for instance, bis(oximinoalkyl)amines can undergo catalytic reductive cyclization to form the piperazine scaffold. mdpi.com This method allows for the straightforward incorporation of substituents on the carbon atoms of the ring. mdpi.com

A practical one-step method for creating N-substituted tosylpiperazines involves the reaction of commercially available amines with tosylbis(2-(tosyloxy)ethyl)amine under mild conditions. organic-chemistry.orgnih.gov This approach avoids the need for protection and deprotection steps, simplifying the synthesis of piperazine derivatives. organic-chemistry.orgnih.gov

Microwave-assisted and ultrasound-assisted methods are also being employed to accelerate reactions and reduce energy consumption in the synthesis of related heterocyclic compounds like 1,3,5-triazines. mdpi.com These techniques, often combined with phase-transfer catalysts, can lead to higher yields in shorter reaction times, sometimes in more environmentally benign solvents like water. mdpi.com

Photoredox catalysis represents a cutting-edge approach for the functionalization of the piperazine ring. dntb.gov.uanih.govbohrium.com This method uses visible light to generate highly reactive intermediates, enabling direct C-H functionalization of the piperazine scaffold. dntb.gov.uamdpi.com While many examples focus on adding substituents to the carbon atoms of the ring, the underlying principles of using light energy to drive chemical reactions are central to modern green synthesis. mdpi.com

| Approach | Key Features | Example Reaction | Reference(s) |

| Classical Cyclization | Well-established, often multi-step processes. | Palladium-catalyzed coupling of a propargyl unit and a diamine. | organic-chemistry.org |

| Reductive Cyclization | Formation of the ring via reduction of precursors. | Catalytic reductive cyclization of bis(oximinoalkyl)amines. | mdpi.com |

| Green Hydrogenation | Use of catalysts for cleaner reduction steps. | Hydrogenation of this compound-2,3-dione with a Raney nickel catalyst. | chemicalbook.com |

| Photoredox Catalysis | Light-driven C-H functionalization of the piperazine ring. | Site-selective C-H alkylation of piperazine substrates. | dntb.gov.uanih.govbohrium.com |

This is an interactive data table. You can sort and filter the data as needed.

The most direct method for synthesizing this compound is the N-alkylation of piperazine. This typically involves reacting piperazine with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane. nih.govmdpi.com A significant challenge in this reaction is controlling the degree of substitution, as the reaction can easily proceed to form the disubstituted product, 1,4-dipropylpiperazine.

To achieve selective mono-alkylation, several strategies are employed. One common method is to use a large excess of piperazine, which statistically favors the formation of the mono-substituted product. Another, more controlled, approach is to use a protecting group. researchgate.net The piperazine can be mono-protected with a group like tert-butoxycarbonyl (Boc), leaving one nitrogen atom free for alkylation. researchgate.netwhiterose.ac.uk After the propyl group is introduced, the Boc group is removed under acidic conditions to yield this compound. nih.govresearchgate.net

Reductive amination is another important method for N-alkylation. mdpi.com This involves reacting piperazine with propanal (propionaldehyde) in the presence of a reducing agent to form the N-propyl group. This method is often highly selective for mono-alkylation.

A simple two-step procedure involves the initial N-acetylation of piperazine, followed by alkylation of the N-acetylpiperazine, and subsequent hydrolysis to remove the acetyl group, yielding the N-alkylpiperazine. researchgate.net

| Method | Reagents | Key Advantage | Reference(s) |

| Direct Alkylation | Piperazine, Propyl Bromide/Iodide | Simple, one-step process. | nih.govmdpi.com |

| Protected Alkylation | N-Boc-piperazine, Propyl Bromide, Acid | High selectivity for mono-alkylation. | nih.govresearchgate.netwhiterose.ac.uk |

| Reductive Amination | Piperazine, Propanal, Reducing Agent | High selectivity and mild conditions. | mdpi.com |

| Alkylation & Hydrolysis | N-Acetylpiperazine, Propyl Halide, Acid/Base | Avoids direct dialkylation issues. | researchgate.net |

This is an interactive data table. You can sort and filter the data as needed.

Mechanistic Investigations of this compound Synthesis

Understanding the underlying mechanisms of these synthetic reactions is crucial for optimizing reaction conditions and improving yields. This involves studying the kinetics, thermodynamics, and the specific pathways that catalysts facilitate.

The study of reaction kinetics provides insight into the rate of a reaction and the factors that influence it. For the synthesis of heterocyclic compounds, techniques like differential scanning calorimetry (DSC) can be used to monitor the heat released during polymerization or cyclization, allowing for the determination of kinetic parameters. mdpi.com For example, in the formation of related polytriazine networks, the heat of polymerization is typically in the range of 80–110 kJ per mole of reacting functional groups. mdpi.com

Kinetic studies on the synthesis of other heterocycles, such as 1,3-oxazines, have determined the reaction order and calculated thermodynamic activation parameters like the free energy of activation (Ea), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#). edu.krd For the polymerization of some benzoxazine (B1645224) monomers, apparent activation energies have been calculated to be in the range of 80-125 kJ mol⁻¹. researchgate.net While specific kinetic data for this compound synthesis is not extensively detailed in the literature, the principles from these related systems apply. The N-alkylation of piperazine, for instance, follows a nucleophilic substitution mechanism (SN2), and its rate is dependent on the concentration of both piperazine and the alkylating agent, as well as the nature of the solvent and leaving group.

Theoretical calculations using density functional theory (DFT) have also been employed to support proposed mechanisms, such as the aliphatic nucleophilic substitution in one-step cyclization reactions to form N-substituted piperazines. organic-chemistry.orgnih.gov These calculations help to confirm the kinetic favorability of forming the desired six-membered ring. organic-chemistry.org

Catalysts play a pivotal role in many synthetic routes to piperazines by providing lower-energy reaction pathways.

Palladium Catalysis: In palladium-catalyzed cyclizations, the mechanism typically involves oxidative addition of the palladium catalyst to a substrate, followed by migratory insertion and reductive elimination to form the final product and regenerate the catalyst. These catalysts are essential for forming the piperazine ring from specific precursors with high efficiency. organic-chemistry.org

Raney Nickel Catalysis: In hydrogenation reactions, such as the green synthesis of 1-methylpiperazine, Raney nickel acts as a heterogeneous catalyst. chemicalbook.com The reaction occurs on the surface of the catalyst, where hydrogen is adsorbed. The substrate (e.g., 1-methylpiperazine-2,3-dione) then adsorbs onto the surface and is sequentially hydrogenated, leading to the formation of 1-methylpiperazine. chemicalbook.com A similar pathway would be expected for the synthesis of this compound from a corresponding dione (B5365651) precursor.

Photoredox Catalysis: The mechanism of photoredox catalysis for C-H functionalization involves a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer with the substrate. mdpi.com This generates a radical intermediate from the piperazine, which can then react with another reagent. The catalyst is regenerated in a subsequent redox step, completing the catalytic cycle. mdpi.com

Phase-Transfer Catalysis (PTC): In the synthesis of related heterocycles, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) are used to facilitate reactions between reagents that are in different phases (e.g., an aqueous phase and an organic phase). mdpi.com The catalyst transports a reactant from one phase to the other, allowing the reaction to proceed much faster than it would otherwise. This is particularly relevant for N-alkylation reactions, which can be accelerated using PTC.

Role of Solvents and Reaction Conditions

The synthesis of this compound, typically achieved via the N-alkylation of a piperazine starting material, is significantly influenced by the chosen solvent and reaction conditions. The primary method involves the nucleophilic substitution reaction between piperazine and a propyl halide (e.g., 1-bromopropane or 1-chloropropane). The conditions for this reaction are tailored to favor mono-alkylation and minimize the formation of the dialkylated byproduct, 1,4-dipropylpiperazine.

The choice of solvent plays a critical role in reactant solubility and the reactivity of the nucleophilic amine. Solvents for this reaction can range from polar protic, such as ethanol, to polar aprotic, like acetonitrile (B52724) or dimethylformamide (DMF), and even less polar solvents such as toluene. Polar aprotic solvents are often preferred as they effectively dissolve the reactants without solvating the amine nucleophile as strongly as protic solvents, thus preserving its reactivity.

The reaction is typically conducted in the presence of a base to neutralize the hydrohalic acid formed during the reaction, thereby preventing the formation of piperazine salts which would be unreactive. Common bases include inorganic carbonates (e.g., potassium carbonate) or hydroxides. The temperature is another crucial parameter; elevated temperatures can increase the reaction rate but may also lead to a higher proportion of dialkylation.

Phase-transfer catalysis (PTC) presents an efficient alternative methodology, particularly for reactions involving a solid or aqueous inorganic base and an organic reactant. researchgate.netacsgcipr.org This technique employs a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide), to shuttle the reacting anions between the aqueous/solid phase and the organic phase. researchgate.net PTC can enhance reaction rates, allow for the use of milder and less expensive bases, and sometimes be performed under solvent-free conditions, offering a greener and more cost-effective synthetic route. acsgcipr.orgresearchgate.net

| Parameter | Type/Condition | Role and Impact on Synthesis |

|---|---|---|

| Solvent | Polar Aprotic (e.g., Acetonitrile, DMF) | Effectively dissolves reactants; enhances nucleophilicity of piperazine, leading to good reaction rates. |

| Solvent | Polar Protic (e.g., Ethanol) | Solubilizes reactants but can form hydrogen bonds with piperazine, potentially reducing its nucleophilicity. |

| Base | Inorganic Carbonates (e.g., K₂CO₃) | Acts as an acid scavenger to neutralize HX byproduct, driving the reaction forward. A common and effective choice. |

| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Facilitates reaction between reactants in different phases (e.g., solid base, organic substrate), increasing reaction efficiency and allowing for milder conditions. researchgate.net |

| Temperature | Moderate to Reflux | Controls the rate of reaction. Higher temperatures increase the rate but may also increase the formation of dialkylated byproducts. |

| Reactant Ratio | Excess Piperazine | Using a large excess of piperazine statistically favors the formation of the mono-propylated product over the di-propylated byproduct. mdpi.com |

Derivatization Strategies of this compound

Once synthesized, this compound serves as a valuable building block for more complex molecules, owing to the reactive secondary amine at the N-4 position and the potential for modification on the propyl side chain.

Functionalization at Nitrogen Atoms

The most common derivatization strategy for this compound involves functionalization at the unsubstituted secondary nitrogen atom (N-4). This site retains the nucleophilic character typical of secondary amines and can readily undergo a variety of chemical transformations.

N'-Alkylation: The secondary amine can be further alkylated to introduce a second, different alkyl group. For instance, reaction with ethyl iodide would yield N'-ethyl-N-propyl-piperazine. This strategy is used to modulate the steric and electronic properties of the molecule, which can be crucial for optimizing biological activity and pharmacokinetic profiles. nih.gov

N'-Acylation and Sulfonylation: The nitrogen atom can react with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. For example, 1-n-propylpiperazine has been used in the synthesis of various sulfonamides. nih.gov These functional groups can act as hydrogen bond acceptors and introduce different physicochemical properties to the parent molecule.

Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form more complex N-substituted derivatives. This is a powerful method for attaching larger and more diverse substituents.

| Reaction Type | Reagent(s) | Resulting Functional Group | Significance |

|---|---|---|---|

| Alkylation | Ethyl Iodide, Base | N'-Ethyl | Modulates basicity and lipophilicity. nih.gov |

| Sulfonylation | Benzenesulfonyl chloride, Base | N'-Benzenesulfonamide | Introduces a key pharmacophoric element. nih.gov |

| Amidine Formation | Cyanamide derivative | N'-Amidine | Creates highly basic functional groups for specific receptor interactions. nih.gov |

Modification of the Propyl Side Chain

Direct functionalization of the propyl side chain of this compound is a significant synthetic challenge. While methods for the C-H functionalization of the piperazine ring itself (at the α-carbon position) have been developed, these strategies are not readily applicable to the alkyl side chain. nih.govmdpi.comencyclopedia.pub The presence of two nitrogen atoms in the piperazine ring alters its reactivity compared to simpler N-alkyl piperidines or pyrrolidines, often leading to side reactions or inhibiting catalytic activity. encyclopedia.pub

Research into the selective functionalization of N-alkyl heterocycles often distinguishes between endo-cyclic (on the ring) and exo-cyclic (on the side chain) C-H bonds. In related systems like N-alkyl piperidines, reaction conditions strongly favor the more reactive endo-cyclic position adjacent to the nitrogen. acs.org This inherent reactivity preference makes selective modification of the less activated C-H bonds on the propyl chain difficult to achieve. Consequently, the literature contains very few examples of direct oxidation, halogenation, or other modifications of the propyl group once it is attached to the piperazine core. Synthetic strategies requiring a functionalized propyl chain typically build this functionality into the alkylating agent before the initial N-alkylation step.

Introduction of Additional Pharmacophoric Groups

A primary application of this compound in medicinal chemistry is its use as a linker or scaffold to connect or present additional pharmacophoric groups. The piperazine ring is considered a "privileged scaffold" because its structural and physicochemical properties—such as improving aqueous solubility and providing sites for hydrogen bonding—are highly advantageous for drug design. nih.gov

The this compound moiety is frequently incorporated into larger molecules to optimize their structure-activity relationship (SAR). For example, it has been used as a key side chain in the development of potent CXCR4 antagonists. In these molecules, the this compound group is attached to a larger, pharmacologically active core, such as a tetrahydroisoquinoline or benzimidazole (B57391) ring system. nih.govnih.gov The propylpiperazine unit in these antagonists serves to improve metabolic stability and reduce off-target effects compared to simpler alkylamine side chains. nih.gov

Further examples include the attachment of various heterocyclic systems, such as substituted indoles, to the N-4 position of the this compound unit. nih.gov This strategy combines the favorable properties of the piperazine core with the specific biological interactions of the appended heterocyclic pharmacophore to create compounds with high affinity and selectivity for targets like dopamine (B1211576) receptors. nih.gov

| Core Scaffold | Role of this compound | Biological Target | Reference |

|---|---|---|---|

| Tetrahydroisoquinoline | Side chain to improve drug-like properties | CXCR4 Receptor Antagonist | nih.gov |

| Benzimidazole | Side chain to improve metabolic stability and reduce off-target activity | CXCR4 Receptor Antagonist | nih.gov |

| Aminotetralin | Linker to N-substituted indole (B1671886) pharmacophores | Dopamine D3 Receptor Agonist | nih.gov |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Propylpiperazine (B1297305)

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of this compound. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a complete assignment of all atoms in the molecule can be achieved.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the propyl group and the piperazine (B1678402) ring. The chemical shifts are influenced by the electronic environment of the protons, particularly the deshielding effect of the adjacent nitrogen atoms.

The propyl group protons exhibit predictable splitting patterns. The terminal methyl group (H-c) appears as a triplet due to coupling with the adjacent methylene (B1212753) protons (H-b). The methylene group (H-b) appears as a sextet (or multiplet) as it is coupled to both the methyl (H-c) and the other methylene group (H-a) protons. The methylene group directly attached to the piperazine nitrogen (H-a) is shifted further downfield and appears as a triplet due to coupling with the H-b protons.

The piperazine ring protons show two distinct signals. The four protons on the carbons adjacent to the propyl-substituted nitrogen (N-1) are labeled as H-2/6. The four protons on the carbons adjacent to the secondary amine nitrogen (N-4) are labeled as H-3/5. These sets of protons typically appear as triplets, assuming free rotation and simple first-order coupling. The proton attached to the N-4 nitrogen (N-H) would appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-c (CH₃) | ~0.9 | Triplet | ~7.4 |

| H-b (-CH₂-) | ~1.5 | Sextet | ~7.4 |

| H-a (-CH₂-N) | ~2.3 | Triplet | ~7.4 |

| H-2/6 (piperazine) | ~2.4 | Triplet | ~5.0 |

| H-3/5 (piperazine) | ~2.8 | Triplet | ~5.0 |

Note: The data in this table are predicted values based on established chemical shift principles and data for analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Due to the molecule's symmetry, five distinct carbon signals are expected. The chemical shifts are influenced by the attachment to nitrogen atoms.

The propyl group carbons (C-a, C-b, C-c) will appear in the upfield region of the spectrum. The carbon directly bonded to the nitrogen (C-a) will be the most deshielded of the three. The piperazine ring carbons also give rise to two distinct signals. The carbons adjacent to the N-1 nitrogen (C-2/6) and those adjacent to the N-4 nitrogen (C-3/5) will have different chemical shifts due to the different electronic environments. Typically, carbons adjacent to a substituted nitrogen appear at a slightly different shift compared to those next to an NH group. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-c (CH₃) | ~12 |

| C-b (-CH₂-) | ~21 |

| C-a (-CH₂-N) | ~60 |

| C-3/5 (piperazine) | ~46 |

Note: The data in this table are predicted values based on established chemical shift principles and data for analogous compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously confirming the structural assignments made from 1D spectra.

¹H-¹H COSY (Correlation Spectroscopy): A COSY experiment would confirm the connectivity of the protons in the propyl group. huji.ac.il Cross-peaks would be observed between H-a and H-b, and between H-b and H-c, confirming their adjacent positions. libretexts.orglibretexts.org Similarly, correlations between the piperazine protons (H-2/6 and H-3/5) would help to confirm their assignments, although the coupling might be complex. researchgate.net

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. libretexts.orgwikipedia.org This experiment would definitively link each proton signal to its corresponding carbon signal. For instance, it would show a cross-peak between the proton signal at ~2.3 ppm (H-a) and the carbon signal at ~60 ppm (C-a), and so on for all C-H bonds, thus validating the assignments in Tables 1 and 2. researchgate.net

Mass Spectrometry (MS) Fragmentation Studies

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide valuable structural information.

In Electron Ionization (EI) mass spectrometry, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation is often directed by the nitrogen atoms.

The molecular ion peak for this compound (C₇H₁₆N₂) would be observed at a mass-to-charge ratio (m/z) of 128. A key fragmentation pathway for N-alkyl amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. netlify.app For this compound, the most significant alpha-cleavage would be the loss of an ethyl radical (•CH₂CH₃) from the propyl group, resulting in a stable, resonance-stabilized iminium ion. This fragment is often the base peak in the spectrum.

Another characteristic fragmentation involves the cleavage of the piperazine ring, leading to smaller amine fragments.

Table 3: Predicted Major Fragment Ions of this compound in EI-MS

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 128 | [C₇H₁₆N₂]⁺• | Molecular Ion (M⁺•) |

| 99 | [C₅H₁₁N₂]⁺ | Alpha-cleavage: Loss of ethyl radical (•C₂H₅) from the propyl group |

| 85 | [C₅H₉N]⁺• | Fragmentation of the piperazine ring |

| 70 | [C₄H₈N]⁺ | Fragmentation of the piperazine ring |

Note: The fragmentation patterns are predicted based on general principles of mass spectrometry for N-alkyl amines. Relative abundances can vary with instrument conditions.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of an ion with very high accuracy (typically to four or five decimal places). libretexts.org This allows for the determination of the elemental composition of the molecule or its fragments. nih.gov

The theoretical exact mass of the protonated molecular ion of this compound, [M+H]⁺, can be calculated by summing the exact masses of its constituent atoms (7 × ¹²C, 17 × ¹H, 2 × ¹⁴N). An experimental HRMS measurement that matches this theoretical value provides strong evidence for the molecular formula C₇H₁₆N₂. researchgate.net

Table 4: Exact Mass Data for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|

Note: The theoretical exact mass is calculated using the most abundant isotopes: ¹H = 1.00783 u, ¹²C = 12.00000 u, ¹⁴N = 14.00307 u.

Computational Chemistry and Molecular Modeling

Quantum Chemical Studies of 1-Propylpiperazine (B1297305)

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a principal computational quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed phases wikipedia.org. It provides insights into molecular properties by calculating electron density and solving Kohn-Sham equations uu.seaps.org. While specific DFT studies detailing the electronic structure of this compound were not explicitly presented in the reviewed search results, DFT is a standard methodology applied to understand molecular properties and electron distribution in organic compounds physchemres.orgingentaconnect.comphyschemres.orgmdpi.comnih.gov. These calculations are fundamental for characterizing molecular behavior and predicting chemical reactivity physchemres.orgphyschemres.orgmuni.cz.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that play a significant role in predicting a molecule's reactivity and chemical stability physchemres.orgmuni.cz. The energy difference between these orbitals, known as the HOMO-LUMO gap, serves as an indicator of a molecule's susceptibility to chemical reactions; a larger gap generally implies greater stability physchemres.orgmuni.cz. DFT calculations are frequently employed to determine these orbital energies and predict reactivity patterns physchemres.orgingentaconnect.combeilstein-journals.orgnih.gov. Although specific HOMO-LUMO energy values or detailed reactivity predictions for this compound were not detailed in the provided snippets, this analysis is a standard practice in computational chemistry to elucidate molecular behavior physchemres.orgphyschemres.orgmuni.cz.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the distribution of electrical potential around a molecule uni-muenchen.decomputabio.comresearchgate.net. MEP maps help in assessing a molecule's reactivity by identifying regions of positive (nucleophilic) and negative (electrophilic) potential, which are crucial for understanding interactions such as hydrogen bonding and electrophilic/nucleophilic attacks uni-muenchen.decomputabio.comresearchgate.net. While specific MEP maps for this compound were not found in the provided search results, MEP analysis is a standard tool in computational chemistry for characterizing molecular electrostatic landscapes and predicting interactions physchemres.orguni-muenchen.decomputabio.com.

Conformational Analysis of this compound

Conformational analysis investigates the spatial arrangement of atoms in a molecule and how these arrangements affect its properties.

The piperazine (B1678402) ring, a six-membered heterocycle, is known to adopt a stable chair conformation, analogous to cyclohexane (B81311) wikipedia.orglibretexts.orgtransformationtutoring.com. This conformation minimizes both angle and torsional strain, leading to a more stable molecular structure libretexts.orgtransformationtutoring.com. Several studies on piperazine derivatives, including those related to this compound, confirm that the piperazine ring adopts a chair conformation iucr.orgiucr.orgresearchgate.net. While specific inversion dynamics (ring flip rates) for this compound were not detailed, the chair conformation is the predominant and most stable form for the piperazine ring system wikipedia.orglibretexts.orgtransformationtutoring.com.

Compound List:

this compound

Data Table: Basic Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H16N2 | nih.gov |

| Molecular Weight | 128.22 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| InChIKey | QLEIDMAURCRVCX-UHFFFAOYSA-N | nih.gov |

Advanced Research Applications of 1 Propylpiperazine Derivatives

Role in Medicinal Chemistry and Drug Discovery (General Principles)

Piperazine (B1678402) derivatives have emerged as privileged structures in medicinal chemistry, contributing to the development of drugs targeting various therapeutic areas researchgate.netresearchgate.netwisdomlib.orgtandfonline.commuseonaturalistico.itnih.gov. Their presence is noted in pharmaceuticals used as antipsychotics, antidepressants, anxiolytics, anticancer agents, antivirals, and anti-inflammatories researchgate.netresearchgate.netwisdomlib.orgtandfonline.com. The ability of the piperazine ring to engage in hydrogen bonding and hydrophobic interactions, along with its basic nature, facilitates interactions with diverse biological targets, particularly within the central nervous system (CNS) researchgate.netnih.govijrrjournal.comevitachem.com. Compounds like 1-propylpiperazine (B1297305) and its salts are recognized as valuable intermediates in the synthesis of pharmaceuticals, especially for CNS-acting agents, and are utilized in neuropharmacology research to modulate neurotransmitter systems chemimpex.comlookchem.com.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of piperazine derivatives. These studies systematically investigate how alterations in chemical structure, including the nature and position of substituents on the piperazine ring, influence biological activity researchgate.netresearchgate.nettandfonline.commuseonaturalistico.itnih.gov. For instance, modifications to the piperazine unit have been shown to be critical for the inhibitory activity of certain anticancer agents nih.gov. The presence of an aryl group at the N4 position of the piperazine ring is often crucial for activity, particularly in interactions with serotonin (B10506) receptors iaea.org.

Table 1: Structure-Activity Relationship of Piperazine Derivatives as Histamine (B1213489) H3 Receptor Antagonists

| Compound | Target Receptor | Activity Type | pA₂ Value | Reference |

| 1-[[2-thiazol-5-yl-(2-methyl-2-phenylalkylaminoethyl)]-4-n-propyl]piperazine (4c2) | Histamine H3 | Antagonist | 8.27 | nih.gov |

| 1-[[2-thiazol-5-yl-(2-methyl-2-alkylaminoethyl)]-4-n-propyl]piperazine (4b2) | Histamine H3 | Antagonist | 7.53 | nih.gov |

| 5-substituted-2-thiazol-4-n-propylpiperazines (3a) | Histamine H3 | Antagonist | 8.38 | mdpi.com |

Mechanism of Action Studies (General Principles)

The mechanisms of action for piperazine derivatives are diverse, often involving modulation of key neurotransmitter systems. Many compounds exert their effects by interacting with monoamine pathways, influencing the levels or activity of neurotransmitters such as serotonin and dopamine (B1211576) researchgate.netresearchgate.netijrrjournal.com. This interaction can occur through direct binding to receptors, antagonism or agonism at specific receptor subtypes, or modulation of neurotransmitter reuptake transporters researchgate.netijrrjournal.com.

Some piperazine derivatives function as GABA receptor agonists or antagonists, impacting inhibitory neurotransmission in the central nervous system drugbank.comnih.gov. For instance, certain derivatives act as GABAA receptor antagonists, which can lead to increased catecholamine levels nih.gov. Other mechanisms include enzyme inhibition and the modulation of various cellular signaling pathways, contributing to their broad therapeutic applicability museonaturalistico.itresearchgate.net.

Target Identification and Ligand-Receptor Interactions

Piperazine derivatives are known to interact with a wide array of biological targets, including numerous neurotransmitter receptors and enzymes. Key targets identified in research include serotonin (5-HT) receptors (e.g., 5-HT1A), dopamine receptors, histamine H3 receptors, and sigma receptors (σ1R, σ2R) researchgate.netresearchgate.netijrrjournal.comnih.govmdpi.comnih.govacs.orgacs.orgnih.gov. These interactions are central to their therapeutic effects, ranging from antidepressant and antipsychotic activities to antinociceptive properties researchgate.netresearchgate.netnih.govacs.org.

Toxicological Mechanisms and Cellular Interactions

Cellular Mechanisms of 1-Propylpiperazine-Related Toxicity

Cellular toxicity can arise from a compound's ability to disrupt normal cellular functions, leading to damage or programmed cell death. For This compound (B1297305), potential mechanisms include the generation of reactive oxygen species, mitochondrial dysfunction, and interference with cell cycle progression and apoptosis.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen. While ROS play roles in cell signaling under physiological conditions, an imbalance between ROS production and the body's antioxidant defense systems can lead to oxidative stress. This stress can damage cellular components such as DNA, lipids, and proteins mdpi.comnih.gov. Chemical compounds can induce ROS production through various mechanisms, including interfering with mitochondrial respiration or activating specific enzymes like NADPH oxidases mdpi.comnih.gov. Studies involving related compounds, such as PB28, which contains a propylpiperazine moiety, have indicated that such structures can lead to cell death via mitochondrial superoxide (B77818) production scispace.com. This suggests that this compound may also have the potential to contribute to oxidative stress through its interaction with cellular systems.

Mitochondria are critical organelles responsible for cellular energy production. Their dysfunction can have widespread consequences for cell viability. Mitochondrial dysfunction is often characterized by alterations in mitochondrial membrane potential, reduced ATP production, and impaired oxygen consumption researchgate.netmdpi.com. The generation of ROS is closely linked to mitochondrial dysfunction, as increased ROS can further damage mitochondria, creating a vicious cycle mdpi.com. Compounds that induce oxidative stress can therefore indirectly lead to mitochondrial damage researchgate.net. Research on compounds like PB28 has shown that they can induce mitochondrial damage, contributing to cell death scispace.com. This highlights a potential pathway through which this compound, or similar chemical structures, might exert toxic effects by compromising mitochondrial integrity and function.

Cellular stress and damage can trigger responses that halt cell division or initiate programmed cell death, known as apoptosis. Compounds can induce cell cycle arrest at specific phases, such as G1 or G2/M, which can be a precursor to apoptosis if the damage is irreparable nih.govualberta.ca. Apoptosis is a complex process that can be activated through intrinsic (mitochondrial) or extrinsic pathways, often involving caspase activation and changes in mitochondrial membrane potential ualberta.ca. Studies have shown that various chemical agents, including some containing piperazine (B1678402) scaffolds, can induce cell cycle arrest and trigger apoptosis nih.gov. For instance, piperazine-containing compounds have been reported to inhibit the cell cycle and induce apoptosis nih.gov, and derivatives like PB28 have been linked to cell death via caspase activation scispace.com. These findings suggest that this compound could potentially perturb cell cycle progression and induce apoptosis through mechanisms involving cellular damage pathways.

Interactions with Biological Macromolecules (General Principles)

Beyond direct cellular damage pathways, this compound may exert its effects through interactions with key biological macromolecules, such as enzymes and receptors.

Enzymes are crucial biological catalysts that regulate biochemical reactions. Enzyme inhibitors are substances that bind to enzymes, reducing their activity longdom.orgdu.ac.in. The piperazine scaffold is found in various compounds with enzyme-modulating properties. For example, 4-Propylpiperazine-1-carbaldehyde, a derivative, has been indicated to inhibit specific enzymes involved in metabolic pathways, suggesting its utility in drug design . The carbaldehyde group present in this derivative can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . General principles of enzyme inhibition include competitive, non-competitive, and uncompetitive mechanisms, where inhibitors bind to the active site or an allosteric site, thereby modulating enzyme activity longdom.orgdu.ac.in.

Receptors are proteins that bind to specific molecules, initiating a cellular response. Compounds can interact with receptors by binding to the primary (orthosteric) site or an alternative (allosteric) site wikipedia.org. Allosteric modulators can alter the receptor's response to its natural ligand, either enhancing (positive allosteric modulators, PAMs) or reducing (negative allosteric modulators, NAMs) its activity wikipedia.orgfrontiersin.org. The piperazine ring is a common structural feature in many pharmacologically active compounds, including those targeting neurotransmitter receptors nih.gov. For instance, propylpiperazine derivatives have been investigated as potential antagonists for the Histamine (B1213489) H3 receptor mdpi.com. Furthermore, related compounds have been identified as potent allosteric modulators of sigma-1 receptors frontiersin.orgrsu.lv. These interactions suggest that this compound may also engage with various cellular receptors, potentially influencing signaling pathways through direct binding or allosteric modulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Propylpiperazine, and what catalysts are typically employed?

- Methodological Answer : Three primary routes are documented:

- Hydrogenation of N-methylpiperazine using palladium or platinum catalysts under hydrogen gas .

- Ammoxidation of N-methylpropylene amine with cobalt or iron catalysts in the presence of ammonia and hydrogen chloride .

- Pyrolysis of N-propylpiperazine under high-temperature, oxygen-free conditions .

- Each method requires optimization of reaction parameters (e.g., temperature, pressure) to maximize yield.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved lab coats .

- Ventilation : Use fume hoods to avoid inhalation exposure .

- Storage : Store in a cool, dry place away from oxidizers and heat sources .

Q. What spectroscopic data (e.g., NMR, IR) are critical for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : NIST Standard Reference Database 69 provides reference spectra for structural validation .

- Nuclear Magnetic Resonance (NMR) : Key signals include δ ~2.7 ppm (piperazine ring protons) and δ ~1.0 ppm (propyl chain methyl group) .

Advanced Research Questions

Q. How can researchers optimize the hydrogenation of N-methylpiperazine to improve this compound yield?

- Methodological Answer :

- Catalyst Loading : Increase palladium catalyst concentration (0.5–1.5 wt%) to enhance reaction rates .

- Temperature Control : Maintain 80–100°C to balance reaction kinetics and catalyst stability .

- Pressure Modulation : Higher hydrogen pressure (3–5 bar) improves substrate conversion .

Q. What strategies can resolve discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Purity Assessment : Use HPLC or GC-MS to verify reagent purity (e.g., N-methylpiperazine starting material) .

- Reproducibility Protocols : Adhere to detailed experimental documentation standards (e.g., Beilstein Journal guidelines for method replication) .

- Data Cross-Validation : Compare results with published spectra (NIST) and synthetic protocols .

Q. How do solvent choices affect reaction efficiency in this compound synthesis?

- Methodological Answer :

- Polar Solvents (e.g., ethanol) : Enhance solubility of intermediates but may slow reaction rates due to hydrogen bonding .

- Non-Polar Solvents (e.g., toluene) : Improve catalyst-substrate interactions in hydrogenation but require higher temperatures .

- Solvent-Free Pyrolysis : Reduces side reactions but demands precise temperature control .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C-N stretch at ~1250 cm⁻¹) .

- Elemental Analysis : Validates empirical formula (C₆H₁₄N₂) to detect impurities .

Contradictions and Data Gaps

- Synthetic Efficiency : reports varying yields across methods (hydrogenation vs. pyrolysis), but mechanistic explanations for these differences are lacking. Further kinetic studies are needed .

- Safety Data : While JIS standards () recommend specific PPE, TCI America () emphasizes broader environmental controls (e.g., spill containment). Researchers should integrate both protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.